molecular formula C14H16ClN3O2 B11836599 Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11836599
M. Wt: 293.75 g/mol
InChI Key: WHRULYVODAQYIE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like iodine or methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

ethyl 4-chloro-6-cyclopropyl-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H16ClN3O2/c1-3-18-13-9(7-16-18)11(15)10(14(19)20-4-2)12(17-13)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

WHRULYVODAQYIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C3CC3

Origin of Product

United States

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